REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>C1C=CC=CC=1>[C:17]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1)(=[O:19])[CH3:18]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A red powder was afforded (0.9 g, 75%), m.p. 213.5-214.8° C.
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Name
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Type
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Smiles
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C(C)(=O)NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |